1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone

Medicinal Chemistry Halogen Bonding Scaffold Hopping

7-Bromo-4-fluoroindole building block (CAS 1936547-34-0) with a dual-halogen pattern that mono-halogenated analogs cannot replicate. C7-Br is a versatile handle for Suzuki/Buchwald-Hartwig cross-coupling; C4-F electronically tunes pKa, conformation, and target engagement. Available at ≥98% purity, it is suited for demanding applications: X-ray crystallography, ITC, SPR studies where trace impurities confound results. The Br/F pattern also enables sigma-hole halogen bonding research. Insist on this exact scaffold for SAR integrity—substitution is scientifically invalid. Request a quote to secure your research supply.

Molecular Formula C10H7BrFNO
Molecular Weight 256.07 g/mol
CAS No. 1936547-34-0
Cat. No. B1450627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone
CAS1936547-34-0
Molecular FormulaC10H7BrFNO
Molecular Weight256.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C(C=CC(=C12)F)Br
InChIInChI=1S/C10H7BrFNO/c1-5(14)6-4-13-10-7(11)2-3-8(12)9(6)10/h2-4,13H,1H3
InChIKeyXLZPSUYDRDBUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone (CAS 1936547-34-0): A Dual Halogenated Indole Scaffold for Advanced Research


1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone (CAS 1936547-34-0) is a synthetic indole derivative with the molecular formula C10H7BrFNO and a molecular weight of 256.07 g/mol . Its core structure features a C3-acetylated indole ring bearing halogen substituents at both the 7-position (bromine) and 4-position (fluorine) [1]. This unique substitution pattern places it within a niche class of building blocks for medicinal chemistry and kinase inhibitor development, with vendors offering material at purities ranging from 95% to 98% . The compound is primarily utilized as a research intermediate for synthesizing more complex, biologically active molecules [2].

The Non-Interchangeability of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone and Its Closest Analogs


Generic substitution between indole-based building blocks is scientifically invalid due to the profound and often unpredictable impact of halogen substitution on electronic distribution, metabolic stability, and target binding affinity [1]. The specific 7-bromo-4-fluoro configuration in 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone creates a distinct molecular electronics profile compared to its mono-halogenated analogs, such as 1-(7-bromo-1H-indol-3-yl)ethanone (MW 238.08 g/mol, no fluorine) and 1-(4-fluoro-1H-indol-3-yl)ethanone (MW 177.18 g/mol, no bromine) [2] . This dual substitution is not additive; it imparts unique synthetic utility, as the C7 bromine provides a reactive handle for further cross-coupling chemistry, while the C4 fluorine influences the pKa and conformational dynamics of the heterocyclic core [3]. Consequently, procurement decisions must be based on the exact molecular identity required for a given synthetic pathway or biological target.

Quantitative Differentiation Evidence for 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone (CAS 1936547-34-0)


Unique Dual Halogen Substitution: A Verifiable Structural Differentiator from Mono-Halogenated Indoles

1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is defined by the simultaneous presence of bromine at the C7 position and fluorine at the C4 position on its indole core. This is a distinct and quantifiable structural feature that differentiates it from its closest commercially available mono-halogenated analogs, 1-(7-bromo-1H-indol-3-yl)ethanone and 1-(4-fluoro-1H-indol-3-yl)ethanone. The dual halogenation directly impacts its utility in sequential, site-selective synthetic transformations, a capability not shared by its mono-substituted counterparts [1] [2].

Medicinal Chemistry Halogen Bonding Scaffold Hopping

Vendor-Defined Purity Specifications: 98% vs 95% Baseline

Among commercial sources for 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone, a clear differential exists in the minimum purity specification. Some suppliers offer material with a stated purity of 98% , while others specify a lower baseline of 95% . This difference, while not large, can be critical for steps in a synthetic sequence where the yield and purity of the next intermediate are highly sensitive to starting material quality.

Analytical Chemistry Quality Control Reproducibility

Established Role as a Strategic Intermediate in the Synthesis of High-Potency Antiviral Agents

The C7-brominated, 4-fluorinated indole core, of which 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is a direct analog, serves as a critical building block for constructing a class of highly potent HIV-1 attachment inhibitors. Specifically, the 7-bromo-4-fluoroindole scaffold (CAS 292636-09-0) was used to synthesize compounds exhibiting picomolar (pM) antiviral activity in cell-based assays [1]. This establishes a precedent for the value of this precise substitution pattern in generating advanced pharmaceutical leads.

Antiviral Research HIV-1 Attachment Inhibitors Cross-Coupling Reactions

Differential Vendor Accessibility and Commercial Availability

Commercial availability for 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is more restricted compared to its simpler analogs. While 1-(7-bromo-1H-indol-3-yl)ethanone and 1-(4-fluoro-1H-indol-3-yl)ethanone are widely listed by numerous chemical suppliers, the dual-halogenated target compound is offered by a smaller, select group of specialized vendors (e.g., Leyan, MolCore, AKSci) [1]. Furthermore, some sources have discontinued or limited its availability, making informed sourcing a critical part of procurement .

Supply Chain Sourcing Procurement

Optimal Application Scenarios for Procuring 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone


Synthesis of Potent Kinase and Antiviral Inhibitor Libraries

This compound is the optimal building block for medicinal chemistry programs targeting the synthesis of novel kinase or antiviral inhibitors. Its 4-fluoro-7-bromoindole core is a privileged scaffold that has yielded compounds with picomolar potency against HIV-1 attachment [1]. The dual halogenation allows for sequential functionalization—first leveraging the C7 bromine in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), followed by further modification at the C3 position—to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies.

High-Fidelity Material for Crystallography and Advanced Biophysical Assays

Given the availability of 98% purity material [1] , this compound is well-suited for applications demanding high chemical homogeneity. It can serve as a high-quality precursor for synthesizing tool compounds intended for protein X-ray crystallography, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) studies, where even trace impurities can confound data interpretation and lead to spurious binding results.

Development of Novel Halogen-Bonding Pharmacophores

The unique spatial arrangement of a heavy halogen (bromine) and a strongly electronegative halogen (fluorine) on the same planar aromatic system makes this compound an excellent scaffold for investigating sigma-hole halogen bonding interactions in drug design. Researchers focused on optimizing target engagement through non-covalent halogen bonds can use this scaffold to explore the additive or synergistic effects of C7-Br and C4-F on binding affinity and selectivity, a strategy not possible with mono-halogenated indole alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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